DIMETHYL 2-{[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]AMINO}TEREPHTHALATE
Overview
Description
DIMETHYL 2-{[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]AMINO}TEREPHTHALATE is a complex organic compound with significant applications in various fields of chemistry and industry This compound is characterized by its unique structure, which includes a methoxy group, a methylsulfanyl group, and a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-{[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]AMINO}TEREPHTHALATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-4-(methylsulfanyl)benzoic acid with dimethyl terephthalate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-{[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]AMINO}TEREPHTHALATE undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring .
Scientific Research Applications
DIMETHYL 2-{[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]AMINO}TEREPHTHALATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which DIMETHYL 2-{[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]AMINO}TEREPHTHALATE exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in various interactions, such as hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-Methoxy-4-(methylsulfanyl)benzoic acid: A precursor in the synthesis of the target compound.
Dimethyl terephthalate: Another precursor used in the synthesis.
Sulmazole and Isomazole: Compounds with similar structural features and applications in cardiotonic drugs.
Uniqueness
DIMETHYL 2-{[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]AMINO}TEREPHTHALATE is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, from pharmaceuticals to materials science .
Properties
IUPAC Name |
dimethyl 2-[(2-methoxy-4-methylsulfanylbenzoyl)amino]benzene-1,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c1-24-16-10-12(27-4)6-8-14(16)17(21)20-15-9-11(18(22)25-2)5-7-13(15)19(23)26-3/h5-10H,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGJBGMKJHMNER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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